1-benzyl-N-(pentan-3-yl)piperidin-4-amine

Lipophilicity ADME CNS drug-likeness

1‑Benzyl‑N‑(pentan‑3‑yl)piperidin‑4‑amine (CAS 423738‑91‑4) is a substituted 4‑aminopiperidine building block with the molecular formula C₁₇H₂₈N₂ and a molecular weight of 260.42 g mol⁻¹. It features a benzyl substituent on the piperidine ring nitrogen and a pentan‑3‑yl (1‑ethylpropyl) group on the exocyclic 4‑amine.

Molecular Formula C17H28N2
Molecular Weight 260.4 g/mol
CAS No. 423738-91-4
Cat. No. B079533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-(pentan-3-yl)piperidin-4-amine
CAS423738-91-4
Molecular FormulaC17H28N2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCC(CC)NC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C17H28N2/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15/h5-9,16-18H,3-4,10-14H2,1-2H3
InChIKeyIILFGFGHMFLZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Benzyl‑N‑(pentan‑3‑yl)piperidin‑4‑amine (CAS 423738‑91‑4): Compound Identity and Procurement‑Relevant Characteristics


1‑Benzyl‑N‑(pentan‑3‑yl)piperidin‑4‑amine (CAS 423738‑91‑4) is a substituted 4‑aminopiperidine building block with the molecular formula C₁₇H₂₈N₂ and a molecular weight of 260.42 g mol⁻¹ . It features a benzyl substituent on the piperidine ring nitrogen and a pentan‑3‑yl (1‑ethylpropyl) group on the exocyclic 4‑amine. The compound is primarily offered as a custom synthesis screening compound (ChemBridge catalog #5938636) and is available from commercial suppliers as both the free base (CAS 423738‑91‑4) and the dihydrobromide salt (CAS 1609409‑50‑8) . Its calculated physicochemical properties—logP ≈ 3.22, topological polar surface area (TPSA) of 15.27 Ų, and a single hydrogen bond donor—place it within Rule‑of‑Five compliant chemical space typical of CNS‑oriented fragment and lead‑like libraries [1].

Why 1‑Benzyl‑N‑(pentan‑3‑yl)piperidin‑4‑amine Cannot Be Replaced by a Generic 4‑Aminopiperidine Analog: Structural Differentiation and Procurement Risk


Superficially similar 4‑aminopiperidine derivatives (e.g., 1‑benzyl‑N‑isopropyl‑, N‑cyclopentyl‑, or N‑cyclohexyl‑piperidin‑4‑amines) are not functionally interchangeable with the target compound. The pentan‑3‑yl (1‑ethylpropyl) substituent introduces a distinct steric and lipophilic profile—a branched five‑carbon chain with α‑branching—that cannot be replicated by smaller alkyl groups (e.g., isopropyl) or cyclic saturated amines (e.g., cyclopentyl). This branching alters both the conformational flexibility of the exocyclic amine and the compound’s logD profile [1]. In a chemogenomic screening context, these physicochemical differences can shift receptor‑binding fingerprints (e.g., dopamine D₃ vs. D₂ selectivity [2]) and hERG liability , making direct substitution risky without explicit bridging data. Procurement decisions must therefore be evidence‑based and comparator‑anchored.

Product‑Specific Quantitative Evidence Guide for 1‑Benzyl‑N‑(pentan‑3‑yl)piperidin‑4‑amine: Differentiated Attributes in Pharmacological and ADME‑Relevant Assays


Physicochemical Differentiation: Ionisation‑State‑Dependent LogD Profile of the Pentan‑3‑yl Substituent

The target compound exhibits a highly pH‑dependent logD profile: logD (pH 5.5) = −1.69 and logD (pH 7.4) = 0.01, as calculated by JChem [1]. This places the neutral form of the compound in the CNS‑favorable logD range (1–3) at physiological pH, while the protonated form at lysosomal pH is substantially less lipophilic, potentially reducing phospholipidosis risk. In contrast, the N‑isopropyl analog (1‑benzyl‑N‑isopropylpiperidin‑4‑amine, MW = 232.36) has a lower cLogP (~2.5) and a smaller dynamic range between ionisation states due to its smaller alkyl domain . The α‑branched pentan‑3‑yl group provides a 0.5–0.7 log unit lipophilicity increase over the isopropyl comparator, which can influence passive permeability, P‑gp efflux susceptibility, and plasma protein binding in screening cascades. Direct head‑to‑head experimental logD₇.₄ data for both compounds are not available in the public domain; this comparison is based on calculated values (class‑level inference).

Lipophilicity ADME CNS drug-likeness

Dopamine Receptor Subtype Selectivity: D₃‑Preferential Binding of 4‑Aminopiperidine Derivatives

A close structural analog of the target compound—featuring the same 1‑benzylpiperidin‑4‑amine core but with a methoxyphenyl‑piperazine extension instead of the pentan‑3‑yl group—was profiled against human dopamine receptor subtypes [1]. The analog demonstrated a Ki of 0.430 nM at the D₃ receptor, compared to Ki = 24 nM at D₂ (56‑fold D₃‑over‑D₂ selectivity) and Ki = 284 nM at D₄ (660‑fold selectivity). While the target compound itself has not been tested in the identical assay, the shared 1‑benzylpiperidin‑4‑amine scaffold is a known pharmacophore for D₃ receptor interaction [2]. The pentan‑3‑yl N‑substituent in the target compound mimics the steric bulk of the N‑arylalkyl extension in the profiled analog, suggesting that the target compound may retain preferential D₃ binding. Quantitative head‑to‑head data between the target compound and the N‑isopropyl or N‑cyclopropyl analogs at D₃ are absent from public sources; this evidence is class‑level inference based on close structural homology.

Dopamine receptors GPCR selectivity Neuropharmacology screening

Salt Form Availability: Dihydrobromide Salt for Enhanced Aqueous Solubility in Screening

The target compound is commercially available as two distinct chemical forms: the free base (CAS 423738‑91‑4) and the dihydrobromide salt (CAS 1609409‑50‑8, ChemBridge #5938636) . The dihydrobromide salt has a molecular weight of 422.25 g mol⁻¹ and is reported at ≥95% purity . Salt formation with two equivalents of HBr converts the dibasic free base (two basic nitrogen centres: pKₐ ≈ 9 for the piperidine N and pKₐ ≈ 10 for the exocyclic amine) into a dicationic species that is expected to have significantly improved aqueous solubility (>10 mg mL⁻¹ at pH 7.4 estimated, based on class behaviour [1]) compared to the free base (estimated intrinsic solubility <0.1 mg mL⁻¹). Many close analogs (e.g., 1‑benzyl‑N‑isopropyl‑, N‑cyclopentyl‑piperidin‑4‑amines) are offered only as free bases, limiting their direct use in high‑throughput aqueous screening formats . Direct experimental solubility comparison between the target dihydrobromide and comparator free bases is not available; this is class‑level inference based on salt form chemistry.

Salt selection Aqueous solubility HTS compatibility

Structural Novelty and Chemical Diversity: Pentan‑3‑yl Branching as a Differentiator from Common N‑Alkyl Analogs

Among commercially available 1‑benzyl‑4‑aminopiperidines, the pentan‑3‑yl (1‑ethylpropyl) N‑substituent is relatively uncommon compared to N‑methyl, N‑ethyl, N‑isopropyl, N‑cyclopropyl, or N‑cyclohexyl variants . ChemBridge’s own screening library, which contains over 1.3 million compounds, lists this compound as a distinct entity (Catalog #5938636) with no direct structural duplicate . The pentan‑3‑yl group introduces a chiral center at the point of attachment (the 3‑position of pentane becomes stereogenic when the amine nitrogen adopts a non‑planar configuration), offering a racemic mixture that can be resolved for enantiomer‑specific screening . In contrast, achiral N‑alkyl analogs (e.g., N‑isopropyl, N‑cyclopentyl) lack this stereochemical dimension. Tanimoto similarity to the nearest commonly screened analog (1‑benzyl‑N‑isopropylpiperidin‑4‑amine) is approximately 0.65–0.70 (ECFP4 fingerprint), indicating significant two‑dimensional structural divergence [1]. No head‑to‑head biological comparison has been published.

Chemical diversity Scaffold novelty Fragment-based screening

Best Research and Industrial Application Scenarios for 1‑Benzyl‑N‑(pentan‑3‑yl)piperidin‑4‑amine Based on Verified Differentiated Evidence


CNS‑Oriented Fragment‑Based and High‑Throughput Screening Libraries

The compound’s CNS‑compliant physicochemical profile (logD₇.₄ ≈ 0.01, MW 260, single HBD) and its availability as a highly soluble dihydrobromide salt make it directly deployable in aqueous HTS campaigns targeting CNS receptors, transporters, or ion channels. Its structural relationship to dopamine D₃‑preferring pharmacophores [1] supports its inclusion in focused screening sets for neuropsychiatric and neurodegenerative disease targets.

Medicinal Chemistry Hit‑to‑Lead Optimisation of Dopaminergic and GPCR‑Modulating Series

The 1‑benzylpiperidin‑4‑amine scaffold has demonstrated measurable D₃ receptor affinity (Ki = 0.430 nM for a close analog [1]), providing a quantitative starting point for hit expansion. The pentan‑3‑yl substituent offers distinct steric properties (branching at the α‑carbon) that can be exploited to modulate subtype selectivity, metabolic stability, and off‑target profiles compared to simpler N‑alkyl series.

Enantiomer‑Specific Pharmacological Profiling and Chiral Resolution Studies

The pentan‑3‑yl group introduces a prochiral centre that becomes stereogenic upon N‑protonation or quaternisation . Procurement of the racemate followed by chiral chromatographic resolution can yield enantiomerically enriched samples for differential pharmacological profiling—an opportunity not afforded by achiral N‑alkyl analogs (e.g., N‑isopropyl, N‑cyclopentyl).

Building Block for Parallel Synthesis of 4‑Aminopiperidine Libraries

The free base form of the compound serves as a versatile secondary amine intermediate for reductive amination, amide coupling, or urea formation at the exocyclic nitrogen. The benzyl‑protected piperidine nitrogen can be orthogonally deprotected (hydrogenolysis) to enable further diversification at the ring nitrogen , making it a strategically differentiated building block for generating novel CNS‑oriented compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-N-(pentan-3-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.